molecular formula C10H10BrN3O B1377639 {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol CAS No. 1443981-05-2

{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol

Cat. No.: B1377639
CAS No.: 1443981-05-2
M. Wt: 268.11 g/mol
InChI Key: PPNZAWAFDDXWHR-UHFFFAOYSA-N
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Description

{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol is a chemical compound based on the 1,2,4-triazole heterocyclic scaffold . This scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery due to its extensive biological potential and ability to interact with diverse biological targets . The molecular structure incorporates a 2-bromobenzyl group at the 5-position and a hydroxymethyl group at the 3-position of the 1,2,4-triazole ring, features that can be utilized for further synthetic modification to create novel derivatives for structure-activity relationship (SAR) studies. Compounds containing the 1,2,4-triazole nucleus are the subject of extensive scientific investigation and have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects . Specific 1,2,4-triazole derivatives have also been identified with antiplatelet and anticoagulant actions, making them candidates for research in cardiovascular diseases . The presence of both nitrogen and oxygen donors in its structure also makes this class of compounds suitable for exploration in coordination chemistry as a ligand for metal complexes . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions.

Properties

IUPAC Name

[5-[(2-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-8-4-2-1-3-7(8)5-9-12-10(6-15)14-13-9/h1-4,15H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNZAWAFDDXWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NN2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol typically involves the reaction of 2-bromobenzyl bromide with 4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

2-bromobenzyl bromide+4H-1,2,4-triazole-3-thiolK2CO3,DMF,heat5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-ylmethanol\text{2-bromobenzyl bromide} + \text{4H-1,2,4-triazole-3-thiol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-bromobenzyl bromide+4H-1,2,4-triazole-3-thiolK2​CO3​,DMF,heat​5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-ylmethanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Research indicates that {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol possesses antimicrobial and antifungal properties . It has been evaluated for its activity against various pathogens due to its ability to disrupt metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential in drug development . The triazole ring can interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects against diseases.

Industry

The compound finds applications in the development of new materials and chemical processes. Its unique properties can enhance product performance in various industrial applications.

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound was shown to inhibit growth at low concentrations compared to standard antibiotics.

Drug Development Research

In drug development research focusing on antifungal agents, this compound was found to be effective against certain fungal pathogens. Its mechanism involved disrupting cell wall synthesis in fungi, which is crucial for their survival.

Mechanism of Action

The mechanism of action of {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 5-(2-Bromobenzyl), 3-(hydroxymethyl) C₁₁H₁₁BrN₃O 283.13 Discontinued; bromine enhances electrophilicity.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4-(4-Bromophenyl), 5-phenyl, 3-sulfanyl-ethanol C₂₂H₁₉BrN₃OS 452.37 Sulfanyl group improves thiol-mediated reactivity.
2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 4-(2-Bromophenyl), 5-(4-methylphenoxymethyl), 3-sulfanyl-acetamide C₂₄H₂₀BrFN₄O₂S 527.41 Acetamide and fluorophenyl enhance binding affinity.
[4-(2-Methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol 4-(2-Methoxyethyl), 5-phenylethyl, 3-(hydroxymethyl) C₁₄H₁₉N₃O₂ 261.32 Methoxyethyl increases lipophilicity.

Key Observations :

  • Functional Groups : The hydroxymethyl group in the target compound and contributes to hydrogen bonding, whereas sulfanyl groups in facilitate nucleophilic interactions.

Critical Analysis :

  • The target compound’s discontinuation contrasts with the promising activities of analogs like , suggesting that substituent optimization (e.g., replacing hydroxymethyl with sulfanyl or carbamoyl groups) may enhance efficacy.
  • Bromine’s role in improving binding affinity is evident in , where the 2-bromophenyl group contributes to selective inhibition of bacterial enzymes.

Biological Activity

{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, its synthesis, mechanisms of action, and relevant case studies.

Chemical Information:

PropertyValue
Chemical Formula C10_{10}H10_{10}BrN3_{3}O
Molecular Weight 268.11 g/mol
CAS Number 1443981-05-2
IUPAC Name [5-[(2-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanol
Appearance Powder

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzyl bromide with 4H-1,2,4-triazole-3-thiol in the presence of a base like potassium carbonate. The reaction is conducted in dimethylformamide (DMF) under heat conditions. This synthetic route highlights the compound's accessibility for further research and application in various fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes or receptors, inhibiting their activity. This property is particularly relevant in antimicrobial and antifungal applications.
  • Antimicrobial Activity : The compound has shown potential against various pathogens due to its ability to disrupt metabolic pathways.

Antimicrobial and Antifungal Properties

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study Findings:
A study highlighted that derivatives of triazoles showed broad-spectrum activity against Candida albicans and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antifungals .

Antioxidant Activity

The antioxidant properties of triazole derivatives have been explored through various assays such as DPPH and ABTS. The compound's ability to scavenge free radicals indicates its potential use as an antioxidant agent in therapeutic applications .

Research Applications

The diverse biological activities of this compound make it a valuable candidate for:

  • Drug Development : Its structural characteristics allow for modifications that can enhance efficacy against specific diseases.
  • Material Science : Used in developing new materials due to its unique chemical properties.
  • Biological Research : Investigated for mechanisms underlying its biological effects and potential therapeutic uses.

Q & A

Advanced Research Question

  • Serial dilution assays : Determine minimum inhibitory concentrations (MICs) against bacterial (e.g., Staphylococcus aureus) and fungal (e.g., Candida albicans) strains using broth microdilution protocols .
  • Structure-activity relationship (SAR) studies : Vary alkylthio chain lengths (e.g., decyl vs. methyl groups) to correlate hydrophobicity with enhanced antifungal activity .
  • Toxicity screening : Compare cytotoxicity against mammalian cell lines (e.g., HEK293) to establish selectivity indices .

How can computational methods predict the compound’s bioactivity and resolve contradictions with experimental data?

Advanced Research Question

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability. For example, lower energy gaps (<4 eV) suggest higher bioactivity .
  • Molecular docking : Simulate binding to target proteins (e.g., 5-lipoxygenase-activating protein) using AutoDock Vina. Discrepancies between docking scores and experimental IC50 values may require re-evaluating ligand flexibility or solvent effects .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding mode stability and identify key residues for mutagenesis validation .

What strategies address poor aqueous solubility during formulation for in vivo studies?

Advanced Research Question

  • Solvent screening : Test solubility in ethanol, DMSO, or PEG-400, as these are biocompatible carriers for intraperitoneal administration .
  • Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity while maintaining activity .
  • Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability, as demonstrated for structurally similar triazoles .

How do thermodynamic parameters influence chromatographic purification of this compound?

Advanced Research Question

  • Hydrophilic interaction chromatography (HILIC) : Retention increases with temperature (ΔH > 0), suggesting entropy-driven partitioning. Optimize mobile phase (e.g., acetonitrile/ammonium acetate) at 30–50°C for peak sharpness .
  • Thermodynamic analysis : Calculate ΔG (Gibbs free energy) of transfer from mobile to stationary phase to predict elution order and impurity separation .

What experimental precautions are critical for handling and waste disposal of this compound?

Basic Research Question

  • Safety protocols : Use fume hoods for synthesis due to brominated intermediates’ volatility. Store waste in sealed containers labeled for halogenated organics .
  • Waste treatment : Partner with certified facilities for incineration or chemical neutralization to prevent environmental release of brominated byproducts .

How can crystallographic data resolve ambiguities in substituent orientation?

Advanced Research Question

  • Twinned data refinement : Apply SHELXL for high-resolution (<1.0 Å) datasets to model disorder in the 2-bromophenyl group .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., O–H···N) to confirm methanol group orientation and lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 2
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol

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